molecular formula C11H12N2O5 B231492 2-(Ethylamino)-2-oxoethyl 4-nitrobenzoate

2-(Ethylamino)-2-oxoethyl 4-nitrobenzoate

Cat. No. B231492
M. Wt: 252.22 g/mol
InChI Key: KWFNDXVFKXJJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Ethylamino)-2-oxoethyl 4-nitrobenzoate, also known as ethyl 4-nitrophenyl ethylaminoacetate, is a chemical compound widely used in scientific research. It is a nitrobenzoate derivative that has been studied for its potential pharmacological properties, including its ability to inhibit enzymes and its potential as a drug candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-2-oxo2-(Ethylamino)-2-oxoethyl 4-nitrobenzoate 4-nitrobenzoate involves the inhibition of enzymes through the formation of a covalent bond with the active site of the enzyme. This results in the disruption of the enzyme's function and the inhibition of the physiological processes it is involved in.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Ethylamino)-2-oxo2-(Ethylamino)-2-oxoethyl 4-nitrobenzoate 4-nitrobenzoate are dependent on the specific enzyme it inhibits. Inhibition of acetylcholinesterase and butyrylcholinesterase has been linked to the treatment of Alzheimer's disease and other cognitive disorders. Inhibition of tyrosine phosphatase has been linked to the treatment of cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(Ethylamino)-2-oxo2-(Ethylamino)-2-oxoethyl 4-nitrobenzoate 4-nitrobenzoate in lab experiments include its ability to selectively inhibit enzymes and its potential as a drug candidate. However, its limitations include its potential toxicity and the need for further research to fully understand its pharmacological properties.

Future Directions

For the study of 2-(Ethylamino)-2-oxo2-(Ethylamino)-2-oxo2-(Ethylamino)-2-oxoethyl 4-nitrobenzoate 4-nitrobenzoate 4-nitrobenzoate include further research into its potential as a drug candidate for the treatment of various diseases. This includes the development of more selective inhibitors and the investigation of its potential as a treatment for diseases beyond Alzheimer's and cancer. Additionally, further research is needed to fully understand its pharmacological properties and potential toxicity.

Synthesis Methods

The synthesis of 2-(Ethylamino)-2-oxo2-(Ethylamino)-2-oxoethyl 4-nitrobenzoate 4-nitrobenzoate involves the reaction of 2-(Ethylamino)-2-oxoethyl 4-nitrobenzoate 4-nitrophenylacetate with 2-(Ethylamino)-2-oxoethyl 4-nitrobenzoateamine. The reaction is carried out in the presence of a catalyst, typically sodium ethoxide, and under anhydrous conditions. The resulting product is purified through column chromatography to obtain a pure form of the compound.

Scientific Research Applications

2-(Ethylamino)-2-oxo2-(Ethylamino)-2-oxoethyl 4-nitrobenzoate 4-nitrobenzoate has been extensively studied for its potential pharmacological properties. It has been shown to inhibit various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosine phosphatase. These enzymes are involved in various physiological processes, and their inhibition has been linked to the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

[2-(ethylamino)-2-oxoethyl] 4-nitrobenzoate

InChI

InChI=1S/C11H12N2O5/c1-2-12-10(14)7-18-11(15)8-3-5-9(6-4-8)13(16)17/h3-6H,2,7H2,1H3,(H,12,14)

InChI Key

KWFNDXVFKXJJJN-UHFFFAOYSA-N

SMILES

CCNC(=O)COC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCNC(=O)COC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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